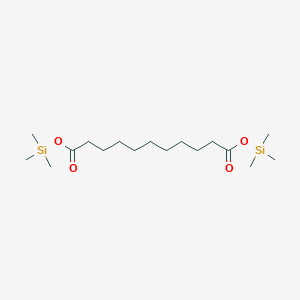
Bis(trimethylsilyl) undecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) undecanedioate, also known as BTMUD, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Bis(trimethylsilyl) undecanedioate has been used in various fields of scientific research, including organic synthesis, materials science, and biomedical research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. In materials science, it has been used as a precursor for the synthesis of various polymers and coatings. In biomedical research, it has been studied for its potential applications as a drug delivery system and as a diagnostic tool for cancer detection.
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl) undecanedioate is not fully understood, but it is believed to function as a prodrug that releases undecanedioic acid upon hydrolysis. Undecanedioic acid has been shown to have anti-inflammatory and anti-cancer properties, which may explain the potential therapeutic applications of Bis(trimethylsilyl) undecanedioate.
Effets Biochimiques Et Physiologiques
Bis(trimethylsilyl) undecanedioate has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. In vitro studies have demonstrated its potential anti-inflammatory and anti-cancer properties. It has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(trimethylsilyl) undecanedioate is its versatility and ease of synthesis. It can be synthesized using various methods and has a high yield. It is also stable under normal laboratory conditions and has low toxicity. However, one limitation of Bis(trimethylsilyl) undecanedioate is its hydrophobicity, which may limit its solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on Bis(trimethylsilyl) undecanedioate. One area of interest is its potential applications as a drug delivery system for the targeted delivery of undecanedioic acid to specific tissues. Another area of interest is its potential use as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of Bis(trimethylsilyl) undecanedioate and its potential therapeutic applications.
Méthodes De Synthèse
Bis(trimethylsilyl) undecanedioate can be synthesized using various methods, including the reaction of undecanedioic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of undecanedioic acid with trimethylsilyl trifluoromethanesulfonate in the presence of a base. The yield of Bis(trimethylsilyl) undecanedioate varies depending on the method used, but typically ranges from 60-80%.
Propriétés
Numéro CAS |
106450-25-3 |
|---|---|
Nom du produit |
Bis(trimethylsilyl) undecanedioate |
Formule moléculaire |
C17H36O4Si2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
bis(trimethylsilyl) undecanedioate |
InChI |
InChI=1S/C17H36O4Si2/c1-22(2,3)20-16(18)14-12-10-8-7-9-11-13-15-17(19)21-23(4,5)6/h7-15H2,1-6H3 |
Clé InChI |
WANRKRMIBVTYBU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



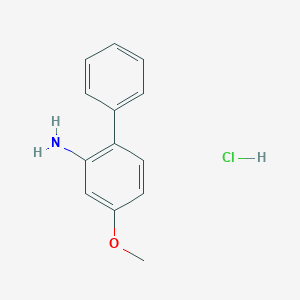
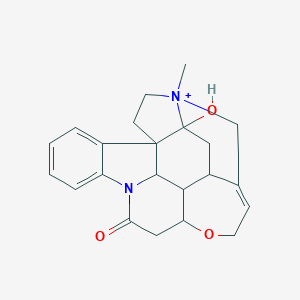
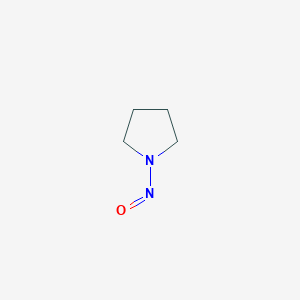
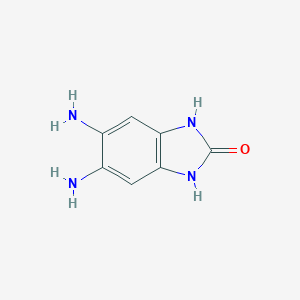
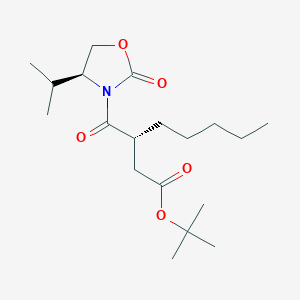
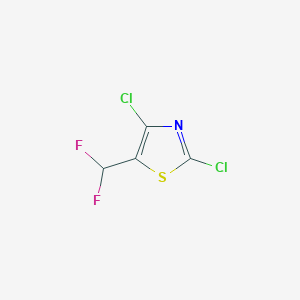
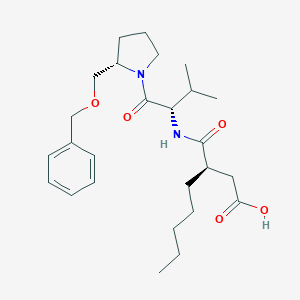
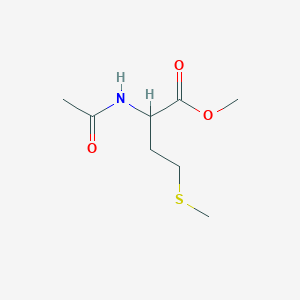
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
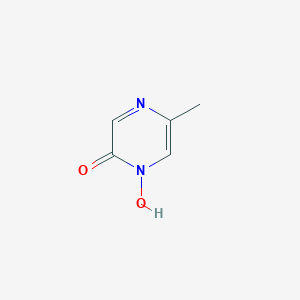
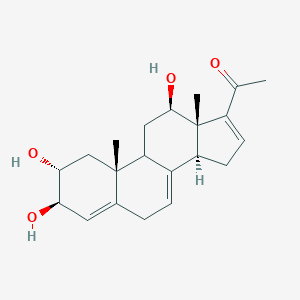
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)